N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides This compound is characterized by the presence of a dichlorophenyl group, an imidazole ring, and a thioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic or basic conditions.
Attachment of the Thioacetamide Group: The thioacetamide group can be introduced by reacting the imidazole derivative with a suitable thioacetamide precursor under controlled conditions.
Introduction of the Dichlorophenyl Group: The final step involves the coupling of the dichlorophenyl group to the imidazole-thioacetamide intermediate using a coupling reagent such as a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetamide group to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the thioacetamide group can form covalent bonds with nucleophilic sites in proteins or other biomolecules. These interactions can modulate biological pathways and lead to various effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a phenyl group instead of an m-tolyl group.
N-(3,4-dichlorophenyl)-2-((1-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
N-(3,4-dichlorophenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of the dichlorophenyl, m-tolyl, and thioacetamide groups. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-12-3-2-4-14(9-12)23-8-7-21-18(23)25-11-17(24)22-13-5-6-15(19)16(20)10-13/h2-10H,11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAXNVQWPMYIPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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